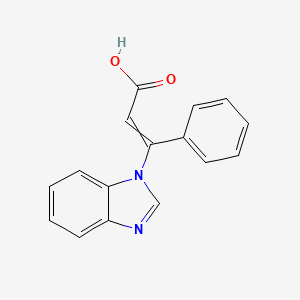
3-(1H-Benzimidazol-1-yl)-3-phenylprop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-Benzimidazol-1-yl)-3-phenylprop-2-enoic acid is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that consist of fused benzene and imidazole rings. This particular compound is characterized by the presence of a benzimidazole moiety attached to a phenylprop-2-enoic acid structure. Benzimidazoles are known for their diverse pharmacological activities and are widely studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Benzimidazol-1-yl)-3-phenylprop-2-enoic acid typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or acid derivative. One common method is the reaction of o-phenylenediamine with cinnamic acid under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid, and the mixture is refluxed for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of benzimidazole derivatives, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-(1H-Benzimidazol-1-yl)-3-phenylprop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
The major products formed from these reactions include benzimidazole N-oxides, amine derivatives, and various substituted benzimidazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(1H-Benzimidazol-1-yl)-3-phenylprop-2-enoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex benzimidazole derivatives.
Biology: The compound is studied for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: Benzimidazole derivatives are known for their therapeutic potential, and this compound is investigated for its possible use in drug development.
Mechanism of Action
The mechanism of action of 3-(1H-Benzimidazol-1-yl)-3-phenylprop-2-enoic acid involves its interaction with various molecular targets and pathways. Benzimidazole derivatives are known to inhibit the function of microtubules, which are essential for cell division. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may interact with enzymes and receptors involved in microbial and viral replication, thereby exhibiting antimicrobial and antiviral activities .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Benzimidazol-1-yl)-benzoic acid
- 1-(2-Hydroxyphenyl)-benzimidazole
- 5,6-Dimethyl-1H-benzimidazole
Uniqueness
3-(1H-Benzimidazol-1-yl)-3-phenylprop-2-enoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the phenylprop-2-enoic acid moiety enhances its potential interactions with biological targets, making it a valuable compound for research and development in various fields .
Properties
CAS No. |
171347-38-9 |
|---|---|
Molecular Formula |
C16H12N2O2 |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
3-(benzimidazol-1-yl)-3-phenylprop-2-enoic acid |
InChI |
InChI=1S/C16H12N2O2/c19-16(20)10-15(12-6-2-1-3-7-12)18-11-17-13-8-4-5-9-14(13)18/h1-11H,(H,19,20) |
InChI Key |
JWFQIVAUMNTRCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC(=O)O)N2C=NC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


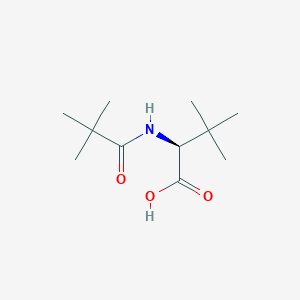

![[2-(Naphthalen-1-yl)ethoxy]acetic acid](/img/structure/B12569555.png)
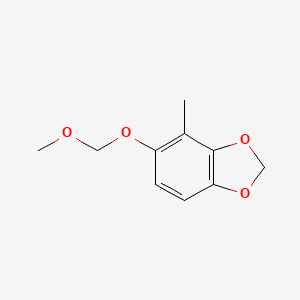


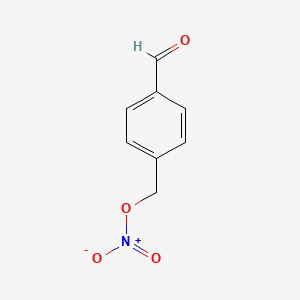
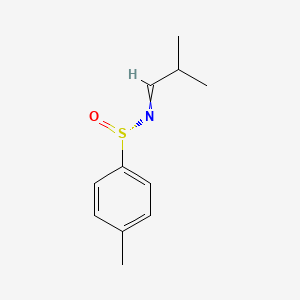

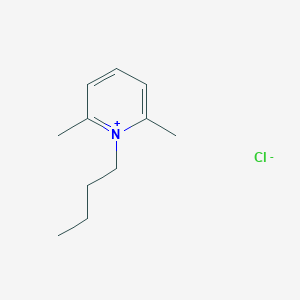
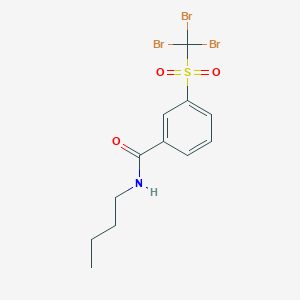
![3,3'-[1,4-Phenylenebis(methylene)]di(benzene-1,2-diol)](/img/structure/B12569600.png)
![2-(3-Pentoxythiophen-2-yl)-5-[5-[5-[5-(3-pentoxythiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B12569612.png)
![tert-butyl N-[1-oxo-3-(4-phenylphenyl)propan-2-yl]carbamate](/img/structure/B12569617.png)
